molecular formula C15H25NO4 B13627144 6-[(Tert-butoxy)carbonyl]-6-azaspiro[4.5]decane-9-carboxylicacid

6-[(Tert-butoxy)carbonyl]-6-azaspiro[4.5]decane-9-carboxylicacid

Cat. No.: B13627144
M. Wt: 283.36 g/mol
InChI Key: HJPBDLKGNAVCJI-UHFFFAOYSA-N
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Description

6-[(Tert-butoxy)carbonyl]-6-azaspiro[45]decane-9-carboxylic acid is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Properties

Molecular Formula

C15H25NO4

Molecular Weight

283.36 g/mol

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[4.5]decane-9-carboxylic acid

InChI

InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-9-6-11(12(17)18)10-15(16)7-4-5-8-15/h11H,4-10H2,1-3H3,(H,17,18)

InChI Key

HJPBDLKGNAVCJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC12CCCC2)C(=O)O

Origin of Product

United States

Preparation Methods

Stepwise Preparation Method

Step Reaction Description Reagents/Conditions Outcome/Notes
1 Synthesis of cyclohexane derivative with appropriate functional groups Starting from methyl 1-(cyanomethyl)cyclohexane-1-carboxylate or similar precursors Provides a substrate for spiro ring formation
2 Cyclization to form azaspiro[4.5]decane core Intramolecular nucleophilic substitution or ring-closing reactions under basic or acidic conditions Formation of the spirocyclic amine intermediate
3 Protection of amine with tert-butoxycarbonyl group (Boc protection) Reaction with di-tert-butyl dicarbonate (Boc2O) in presence of base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP); solvents like tetrahydrofuran (THF) or acetonitrile; ambient temperature Boc-protected amine, increasing stability and synthetic utility
4 Introduction or confirmation of carboxylic acid group Hydrolysis of ester groups or oxidation of aldehydes/ketones if present Final product: 6-[(Tert-butoxy)carbonyl]-6-azaspiro[4.5]decane-9-carboxylic acid

Detailed Reaction Conditions and Notes

  • Cyclization Reaction: The key step involves the formation of the spiro ring system, often achieved by nucleophilic attack of an amine on a suitable electrophilic center within the same molecule, leading to ring closure. This step requires careful control of pH and temperature to favor the desired spirocyclic product.

  • Boc Protection: The amine group is protected using di-tert-butyl dicarbonate (Boc2O), a standard reagent for introducing the Boc group. The reaction proceeds efficiently at room temperature in organic solvents such as tetrahydrofuran (THF) or acetonitrile, often with catalytic amounts of DMAP to enhance reaction rate.

  • Purification: The final product is purified by standard organic methods such as recrystallization or chromatography to achieve high purity (>95%), suitable for further applications.

Industrial-Scale Preparation

Industrial synthesis mirrors laboratory procedures but is scaled with optimized reactors and purification systems to maintain yield and purity. The use of continuous flow reactors and automated purification enhances reproducibility and scalability.

Comparative Data Table of Preparation Methods

Preparation Aspect Laboratory Scale Industrial Scale Reference/Notes
Starting Materials Methyl 1-(cyanomethyl)cyclohexane-1-carboxylate Same, sourced in bulk
Key Reaction Cyclization to azaspiro core Same, with controlled parameters
Boc Protection Boc2O with DMAP or NaOH in THF/acetonitrile Scaled reactors, optimized solvent recovery
Reaction Temperature Ambient (20-25°C) Controlled, may vary slightly for efficiency
Purification Chromatography, recrystallization Industrial chromatography, crystallization
Yield Typically >85% Optimized to >90%
Purity >95% >98%

Analytical and Research Insights on Preparation

Synthetic Efficiency

  • The reported synthetic routes yield the target compound in high purity (>95%) and good yields (>85%), enabling its use in medicinal chemistry research and industrial applications.

  • Boc protection enhances the stability of the azaspiro amine, facilitating downstream synthetic modifications.

Stability Considerations

  • Boc-protected azaspiro compounds show enhanced stability under acidic conditions compared to other protecting groups such as Fmoc, making them suitable for solid-phase peptide synthesis and other applications requiring acid-labile protection.

Structural and Functional Relevance

  • The spirocyclic framework mimics the rigid conformation of proline, which is beneficial in drug design for improving binding affinity and specificity.

Summary Table of Key Reagents and Conditions

Reagent/Condition Role in Synthesis Typical Parameters Source
Methyl 1-(cyanomethyl)cyclohexane-1-carboxylate Starting material for cyclization Stoichiometric amounts
Di-tert-butyl dicarbonate (Boc2O) Amine protecting agent 1.1 equivalents, room temperature
4-Dimethylaminopyridine (DMAP) Catalyst for Boc protection Catalytic amounts (0.1 eq)
Sodium hydroxide (NaOH) Base for Boc protection and cyclization Mildly basic conditions, aqueous or organic solvent
Solvents (THF, acetonitrile) Reaction medium Anhydrous, ambient temperature

Patents and Intellectual Property

  • The patent CN110759922B describes preparation methods related to spirocyclic azaspiro compounds with Boc protection, which are structurally related to the target compound. It details cyclization and protection steps with optimized conditions for industrial synthesis.

  • Additional patents and chemical registries (e.g., PubChem, ECHA) provide identifiers and safety data for related compounds, confirming the compound’s recognized chemical identity and industrial relevance.

Chemical Reactions Analysis

Types of Reactions

6-[(Tert-butoxy)carbonyl]-6-azaspiro[4.5]decane-9-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the spiro ring system.

    Substitution: The compound can undergo substitution reactions to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

6-[(Tert-butoxy)carbonyl]-6-azaspiro[4.5]decane-9-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the biological activity of spiro compounds.

    Industrial Applications: The compound can be used in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of 6-[(Tert-butoxy)carbonyl]-6-azaspiro[4.5]decane-9-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-[(Tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylic acid
  • 6-[(Tert-butoxy)carbonyl]-6-azaspiro[2.5]octane-1-carboxylic acid

Uniqueness

6-[(Tert-butoxy)carbonyl]-6-azaspiro[4.5]decane-9-carboxylic acid is unique due to its specific spiro ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of novel compounds and in various research applications.

Biological Activity

6-[(Tert-butoxy)carbonyl]-6-azaspiro[4.5]decane-9-carboxylic acid, also known by its IUPAC name, is a spirocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Structural Overview

The compound possesses a spirocyclic structure characterized by a bicyclic framework and a carboxylic acid functional group. Its molecular formula is C14H23NO5C_{14}H_{23}NO_5 with a molecular weight of 283.36 g/mol. The structural uniqueness of spiro compounds often correlates with diverse biological activities, making them valuable in drug discovery.

Case Studies

  • Synthesis and Evaluation : A study synthesized several derivatives of spirocyclic compounds and evaluated their biological activities. The findings highlighted that modifications to the tert-butoxycarbonyl group significantly influenced the compounds' interactions with biological targets and their overall activity .
  • In Vivo Studies : In animal models, compounds structurally related to 6-[(Tert-butoxy)carbonyl]-6-azaspiro[4.5]decane-9-carboxylic acid have shown effectiveness in reducing inflammation and modulating immune responses .
  • Mechanistic Insights : Research into the mechanism of action has revealed that spirocyclic compounds can interact with critical signaling pathways, such as the AP-1 transcription factor pathway, which plays a role in cell proliferation and apoptosis .

Synthesis

The synthesis of 6-[(Tert-butoxy)carbonyl]-6-azaspiro[4.5]decane-9-carboxylic acid typically involves multi-step organic reactions, including:

  • Formation of the spirocyclic core through cyclization reactions.
  • Introduction of the tert-butoxycarbonyl protecting group to enhance stability during subsequent reactions.

The synthesis routes are essential for producing derivatives that may exhibit enhanced biological activities or serve as intermediates for further chemical transformations .

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
6-Oxo-2-azaspiro[4.5]decane-2-carboxylateC14H23N2O3Variation at the 6-positionPotential anti-inflammatory effects
7-Oxo-2-azaspiro[4.5]decane-2-carboxylateC15H25NO4Variation at the 7-positionAntimicrobial activity observed
8-Amino-2-azaspiro[4.5]decane-2-carboxylateC14H26N2O2Presence of amino groupEnhanced cytotoxicity against cancer cells

Q & A

Q. What are the key synthetic pathways for 6-[(Tert-butoxy)carbonyl]-6-azaspiro[4.5]decane-9-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves multi-step routes:

  • Spirocyclic Core Formation : Cyclization of precursors like 2-oxa-spiro[3.4]octane-1,3-dione with amine-containing reagents under controlled temperatures (0–25°C) to form the azaspiro[4.5]decane backbone .
  • Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group via carbamate formation using Boc anhydride (Boc₂O) in dichloromethane or THF, often with a base like DMAP to enhance reactivity .
  • Carboxylic Acid Functionalization : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using aqueous NaOH or LiOH in methanol/THF to yield the final carboxylic acid .
    Optimization Factors : Solvent polarity, temperature control (e.g., avoiding Boc group cleavage above 25°C), and catalytic additives (e.g., DMAP for Boc activation) are critical for yields >70% .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

  • IR Spectroscopy : Confirms Boc group presence via C=O stretches at ~1680–1720 cm⁻¹ and carbamate N-H bonds at ~3350 cm⁻¹ .
  • NMR Analysis :
    • ¹H NMR : Distinct signals for spirocyclic protons (δ 1.4–2.8 ppm) and tert-butyl groups (δ 1.2–1.4 ppm).
    • ¹³C NMR : Carboxylic acid carbonyl at ~170–175 ppm and Boc carbonyl at ~155 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated m/z for C₁₆H₂₅NO₅: 311.17) .

Advanced Research Questions

Q. How does the spirocyclic architecture influence steric hindrance during functionalization reactions?

The fused bicyclic system creates rigid, three-dimensional geometry, which:

  • Limits Accessibility : Bulky substituents at the 6- and 9-positions hinder nucleophilic attack on the Boc group or carboxylic acid.
  • Mitigation Strategies : Use of small, polar solvents (e.g., DMF) and coupling agents (e.g., EDC/HOBt) for amide bond formation improves reaction efficiency .
  • Case Study : In peptide coupling, steric effects reduce yields by ~20% compared to linear analogs, necessitating extended reaction times (24–48 hrs) .

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

  • Reported Discrepancies : Some studies suggest moderate kinase inhibition (IC₅₀ ~5 µM), while others show no activity due to variations in assay conditions (e.g., ATP concentration) .
  • Resolution Methods :
    • Standardize assays (e.g., fixed ATP at 1 mM).
    • Use isotopic labeling (³H or ¹⁴C) to track binding specificity .
    • Compare with structurally related spiro compounds (e.g., 6-azaspiro[4.5]decane-8-carboxylic acid derivatives) to isolate structure-activity relationships .

Q. How can computational modeling guide the design of derivatives with enhanced target affinity?

  • Molecular Docking : Predict interactions with targets (e.g., proteases) by simulating spirocyclic ring positioning in hydrophobic pockets.
  • QM/MM Simulations : Optimize Boc group orientation to minimize steric clashes while maintaining hydrogen bonding with catalytic residues .
  • Case Example : Derivatives with 7-fluoro substitution showed 3x higher affinity in silico, validated by SPR binding assays (Kd = 1.2 µM vs. 3.8 µM for parent compound) .

Methodological Challenges and Solutions

Q. What purification challenges arise during synthesis, and how are they addressed?

  • Key Issues : Co-elution of Boc-protected intermediates with byproducts during column chromatography.
  • Solutions :
    • Use gradient elution (hexane → ethyl acetate) with 0.1% acetic acid to improve separation.
    • Employ reverse-phase HPLC (C18 column, 10–90% acetonitrile/water) for final purification .

Q. How can enantiomeric purity be ensured in asymmetric synthesis routes?

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to induce stereochemistry during spirocycle formation .
  • Analytical Validation : Chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry to confirm >98% ee .

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